Zinc tert-butylbenzoate

Description

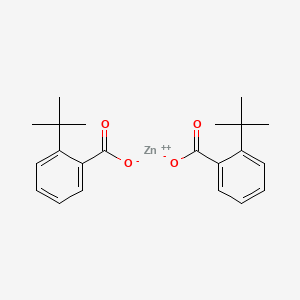

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

30443-47-1 |

|---|---|

Molecular Formula |

C22H26O4Zn |

Molecular Weight |

419.8 g/mol |

IUPAC Name |

zinc;2-tert-butylbenzoate |

InChI |

InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-7-5-4-6-8(9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

JDWKHPKWCUBDHC-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(=O)[O-].CC(C)(C)C1=CC=CC=C1C(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Zinc Tert Butylbenzoate Coordination Compounds

Spectroscopic Analysis of Zinc tert-Butylbenzoate Complexes

Spectroscopic techniques are invaluable for probing the electronic and geometric structures of molecules. By analyzing the interaction of electromagnetic radiation with this compound complexes, detailed information on functional groups, structural dynamics, and electronic behavior can be obtained.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. In the analysis of this compound, specific vibrational modes associated with the carboxylate and tert-butyl groups are of primary interest.

The coordination of the carboxylate group to the zinc ion is a key feature revealed by IR spectroscopy. The strong asymmetric stretching vibration of the carboxylate group (νₐ COO⁻) is particularly sensitive to the coordination geometry. uva.nl In zinc carboxylates, often referred to as zinc soaps, this band typically appears in the region of 1540-1590 cm⁻¹. nih.govrsc.org The presence of a sharp band around 1540 cm⁻¹ can indicate a well-ordered, crystalline structure, while a broad band shifted towards 1590 cm⁻¹ is often characteristic of amorphous zinc carboxylate species. nih.govrsc.org

The tert-butyl group gives rise to several characteristic absorption bands. The presence of tert-butyl groups in related zinc phthalocyanine (B1677752) compounds introduces new bands in the IR spectrum at approximately 1362 cm⁻¹ (symmetrical C-H deformation of methyl groups) and 1256 cm⁻¹ (rocking C-CH₃ vibrations). nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H stretches for the alkane part of the tert-butyl group appear just below 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region. vscht.cz

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| > 3000 | C-H Stretch | Aromatic Ring | vscht.cz |

| < 3000 | C-H Stretch | tert-Butyl Group | vscht.cz |

| 1540 - 1590 | Asymmetric COO⁻ Stretch | Carboxylate | nih.govrsc.org |

| 1400 - 1600 | C=C Stretch | Aromatic Ring | vscht.cz |

| ~1362 | Symmetrical C-H Bending | tert-Butyl (CH₃) | nih.gov |

Note: This table is based on data from analogous zinc carboxylate and tert-butyl substituted compounds.

NMR spectroscopy provides atomic-level information about the structure and chemical environment of a molecule in solution. For this compound, ¹H and ¹³C NMR are the primary techniques used.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the tert-butyl group and the aromatic ring. The nine equivalent protons of the tert-butyl group should appear as a sharp, intense singlet, a characteristic feature of this moiety. nih.gov The chemical shift for this singlet in related tert-butylated aromatic compounds is typically found in the range of δ 1.0-1.5 ppm. The protons on the benzoate (B1203000) aromatic ring will appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm, with their exact chemical shifts and splitting patterns depending on the substitution pattern (ortho, meta, or para) and the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Key resonances for this compound would include the carboxylate carbon (COO⁻), the aromatic carbons, and the carbons of the tert-butyl group. The carboxylate carbon signal is expected to appear significantly downfield, often in the range of δ 170-180 ppm. The aromatic carbons will resonate between δ 125 and 150 ppm. The tert-butyl group will show two distinct signals: one for the quaternary carbon attached to the ring (typically δ 30-40 ppm) and one for the three equivalent methyl carbons (typically δ 25-35 ppm).

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Zinc p-tert-Butylbenzoate

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | researchgate.net |

| ¹H | Aromatic (-C₆H₄-) | 7.0 - 8.5 | Multiplet | chemicalbook.com |

| ¹³C | Carboxylate (-COO⁻) | 170 - 180 | Singlet | rsc.org |

| ¹³C | Aromatic (C-COO⁻) | 128 - 135 | Singlet | chemicalbook.com |

| ¹³C | Aromatic (CH) | 125 - 130 | Singlet | chemicalbook.com |

| ¹³C | Aromatic (C-tert-butyl) | ~150 | Singlet | chemicalbook.com |

| ¹³C | tert-Butyl (Quaternary C) | ~35 | Singlet | chemicalbook.com |

Note: This table is based on data from analogous p-tert-butyl substituted benzoic acid derivatives and other benzoates.

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by transitions within the benzoate ligand, as the Zn(II) ion (d¹⁰ configuration) does not have d-d electronic transitions. The primary absorptions are due to π → π* transitions within the aromatic ring of the benzoate moiety. These transitions typically result in strong absorption bands in the UV region. In related compounds like zinc(II) phthalocyanines decorated with tert-butyl groups, a strong and distinct Q-band is observed between 650 and 800 nm, though this is characteristic of the larger phthalocyanine macrocycle, not the simpler benzoate ring. researchgate.net The electronic behavior of tert-butyl substituted zinc naphthalocyanine has also been studied, showing a deep red Q band in the absorption spectrum. inoe.ro For simple benzoates, the primary absorption bands are expected at much shorter wavelengths, typically below 300 nm. The solvent can influence the position and intensity of these bands. academie-sciences.fr

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Standard zinc(II) complexes, including this compound, are diamagnetic because the Zn²⁺ ion has a completely filled d-shell (d¹⁰ configuration). Therefore, these compounds are EPR-silent. The technique would only be applicable if the complex contained a paramagnetic component, such as an organic radical ligand or if it were doped with a paramagnetic metal ion. For instance, EPR signals have been observed in systems where a zinc-corrole complex forms a radical or in nanocrystalline ZnO thin films where signals arise from oxygen vacancies and other defects. researchgate.netscispace.com However, for a pure, structurally intact this compound molecule, no EPR signal is expected.

Diffraction Techniques for Solid-State Structure Determination

While spectroscopy provides valuable data on local structure and functional groups, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular and crystal structure of a compound. Although a specific SC-XRD structure for this compound is not detailed in the provided search results, the structures of numerous other short- and long-chain zinc carboxylates have been reported, revealing common structural motifs. nih.gov

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Properties

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique used to analyze the crystalline nature of materials. It provides insights into the phase identity, purity, and crystallographic structure of a compound. In the analysis of this compound, PXRD is employed to confirm the successful synthesis of the desired crystalline phase and to identify any crystalline impurities.

The diffraction pattern is generated by irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline solid. The positions of the diffraction peaks are dictated by the unit cell dimensions according to Bragg's Law, while the intensities are determined by the arrangement of atoms within the unit cell.

For zinc carboxylate-based coordination polymers and metal-organic frameworks (MOFs), PXRD patterns are used to confirm that the crystal structure of the synthesized material matches the theoretical pattern derived from single-crystal X-ray diffraction data or to identify the formation of a new crystalline phase. acs.orgmdpi.com The sharpness and intensity of the peaks in the PXRD pattern are indicative of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline material with large crystallite domains, whereas broad peaks can indicate poor crystallinity or the presence of nano-sized crystallites. researchgate.netmathsjournal.com While a specific indexed diffraction pattern for this compound is not detailed in publicly available literature, analysis of related zinc-based MOFs and carboxylates confirms that PXRD is the standard method for verifying the structural integrity and phase purity post-synthesis. acs.orgmdpi.com

Table 1: Representative PXRD Data Interpretation for a Crystalline Zinc Carboxylate Compound

| Parameter | Description | Typical Information Yielded |

| Peak Positions (2θ) | The angles at which constructive interference of X-rays occurs. | Used to identify the crystal lattice parameters and the specific crystalline phase of the material. |

| Peak Intensities | The height of the diffraction peaks. | Relates to the arrangement of atoms in the crystal structure; used to refine the structural model. |

| Peak Broadening | The width of the diffraction peaks (FWHM). | Inversely related to the crystallite size, as described by the Scherrer equation. Also affected by lattice strain. |

Microscopic and Thermal Analysis for Material Characterization

Scanning Electron Microscopy (SEM) for Morphology and Topographical Insights

Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface morphology and topography of solid materials at high magnification. An electron beam is scanned across the sample's surface, and the interactions produce secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image.

For this compound, SEM analysis reveals the size, shape, and surface texture of its particles. The resulting micrographs can show whether the compound exists as well-defined crystals, amorphous aggregates, or particles with a specific morphology (e.g., rods, plates, or irregular shapes). acs.orgnih.gov For example, studies on other zinc-based MOFs have shown well-defined rod-shaped morphologies indicative of a highly organized crystalline nature. acs.org This morphological information is crucial as it can influence the material's bulk properties, such as its flowability, packing density, and surface area, which are important for various industrial applications. Analysis of the fracture surfaces of compacted powders can also provide insight into the material's mechanical properties. wiley.com

Energy Dispersive X-ray (EDX) Analysis for Elemental Distribution

Often coupled with SEM, Energy Dispersive X-ray (EDX) analysis, also known as EDS, is a technique used for the elemental characterization of a sample. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative elemental analysis.

In the context of this compound, EDX analysis is used to confirm the presence and distribution of the constituent elements: zinc (Zn), oxygen (O), and carbon (C). The EDX spectrum displays peaks corresponding to the characteristic X-ray emission energies of these elements. This analysis verifies the compound's elemental composition and can detect the presence of any elemental impurities that may have resulted from the synthesis process. nih.govresearchgate.netnaturalspublishing.com Elemental mapping can also be performed to visualize the distribution of Zn, C, and O across the sample's surface, ensuring a homogeneous composition. researchgate.net

Table 2: Representative Elemental Composition Data from EDX for this compound

| Element | Atomic Symbol | Expected Presence | Purpose of Analysis |

| Zinc | Zn | Yes | Confirmation of the metal center. |

| Oxygen | O | Yes | Confirmation of the carboxylate group. |

| Carbon | C | Yes | Confirmation of the tert-butylbenzoate ligand. |

| Other Elements | e.g., Na, Cl | No (ideally) | Detection of potential impurities from precursors or solvents. |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition profile, and composition of materials like this compound.

A typical TGA curve for a metal carboxylate shows distinct mass loss steps corresponding to specific decomposition events. researchgate.net For this compound, the analysis would reveal its decomposition temperature and the nature of its degradation. Generally, such compounds are stable up to a certain temperature, after which a significant mass loss occurs due to the decomposition and volatilization of the organic tert-butylbenzoate ligands. acs.orgosti.gov The final residual mass typically corresponds to the thermally stable inorganic component, which in this case would be zinc oxide (ZnO). researchgate.netyoutube.com The analysis is often performed under an inert atmosphere (e.g., nitrogen) to study the decomposition pathway without oxidation. acs.org

Table 3: Expected TGA Decomposition Profile for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| ~25 - 300 | Minimal | Region of thermal stability; potential loss of adsorbed solvent. |

| ~300 - 500 | Significant | Major decomposition step corresponding to the pyrolysis of the tert-butylbenzoate ligands. |

| > 500 | Stable Residual Mass | Formation of the final stable residue, expected to be Zinc Oxide (ZnO). |

Dynamic Light Scattering (DLS) for Colloidal System Characterization

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles and molecules in a liquid suspension or solution. It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Larger particles move more slowly, causing the light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations.

This technique is not typically used for analyzing bulk crystalline powders but becomes highly relevant if this compound is formulated into nanoparticles or a colloidal dispersion. rsc.org In such cases, DLS provides the hydrodynamic diameter (Z-average size) of the particles, which includes any solvent layers associated with the particle surface. It also yields the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A low PDI value indicates a monodisperse or narrowly distributed sample, while a high PDI suggests a polydisperse sample with a wide range of particle sizes. mdpi.comresearchtrend.net This information is critical for applications where particle size in a liquid medium is a key performance parameter.

Computational and Theoretical Insights into Molecular and Electronic Structure

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the molecular and electronic structure of coordination compounds that are often inaccessible by experimental means alone. nih.gov For this compound, DFT calculations can be used to model its three-dimensional geometry, predict bond lengths and angles, and analyze its electronic properties.

These theoretical studies can determine the coordination environment of the zinc(II) ion, which typically favors a tetrahedral geometry in such complexes. uwa.edu.au Calculations can elucidate the nature of the bonding between the zinc center and the carboxylate groups of the tert-butylbenzoate ligands. rsc.org Furthermore, analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the compound's electronic transitions, reactivity, and potential semiconductor properties. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that helps in understanding the electronic behavior of the molecule. uwa.edu.au These computational models complement experimental data, aiding in the interpretation of spectroscopic results and providing a deeper understanding of the compound's structure-property relationships.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Interactive Data Table: Representative DFT Applications on Zinc Complexes (General) (Note: The following data is illustrative of the type of information obtained from DFT studies on other zinc complexes and is not specific to this compound.)

| Property | Typical Information Obtained |

| Optimized Geometry | Bond lengths (e.g., Zn-O), bond angles (e.g., O-Zn-O) |

| Electronic Energy | Total energy, binding energy |

| Vibrational Frequencies | Calculated IR spectra for comparison with experimental data |

| Electronic Properties | Dipole moment, charge distribution |

Conformational Analysis and Steric Effects of the tert-Butyl Group

A specific conformational analysis of the tert-butyl group within the this compound complex is not detailed in the available scientific literature. The tert-butyl group is well-known for exerting significant steric hindrance, which influences molecular conformation and reactivity upenn.edu. Its bulky nature can restrict bond rotation and dictate the preferred orientation of the ligand around the zinc center to minimize steric strain. In substituted cyclohexanes, for example, a tert-butyl group strongly favors an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions researchgate.net. It is reasonable to infer that similar steric demands would play a crucial role in the solid-state packing and solution-state geometry of this compound, likely influencing the coordination environment of the zinc ion. However, without dedicated structural or computational studies, a detailed analysis of these specific steric effects and the resulting conformational preferences remains speculative.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding donor-acceptor interactions, such as charge transfer between ligands and metal centers in coordination compounds mdpi.com. This analysis can quantify the stabilization energy associated with these interactions. For various zinc(II) complexes, NBO analysis has been employed to elucidate the nature of the coordination bonds, often revealing significant charge transfer from the lone pairs of ligand donor atoms (like oxygen or nitrogen) to the vacant orbitals of the Zn(II) ion mdpi.comrsc.org. A specific NBO analysis for this compound that would detail the intermolecular interactions and charge transfer dynamics between the tert-butylbenzoate ligand and the zinc center has not been reported in the reviewed literature.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis requires single-crystal X-ray diffraction data, which does not appear to be publicly available for this compound. In studies of other zinc coordination polymers and related organic compounds, Hirshfeld surface analysis has been instrumental in identifying the key non-covalent interactions that govern the crystal packing, such as H···H, C···H, and O···H contacts nih.govnih.govresearchgate.netresearchgate.netmdpi.com. For example, in the crystal structure of a zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate, the largest contributions to the Hirshfeld surface were from H···H, C···H, and S···H contacts nih.govnih.gov. Without the crystal structure of this compound, a similar analysis to determine the contributions of various interactions to its crystal packing cannot be performed.

Interactive Data Table: Common Interactions Identified by Hirshfeld Surface Analysis (Note: This table lists common interactions and their typical percentage contributions in related molecular crystals. Data for this compound is not available.)

| Interaction Type | Typical Contribution Range (%) | Description |

| H···H | 20 - 60% | Represents contacts between hydrogen atoms, often the most frequent interaction. |

| O···H/H···O | 10 - 30% | Indicates hydrogen bonding and other close contacts involving oxygen. |

| C···H/H···C | 10 - 25% | Relates to C-H···π interactions and other van der Waals contacts. |

| C···C | 2 - 10% | Suggests the presence of π-π stacking interactions. |

Coordination Chemistry of Zinc Tert Butylbenzoate: Insights into Structure Reactivity Relationships

Formation of Solvate and Cluster Zinc Carboxylate Species

The coordination chemistry of zinc carboxylates is characterized by the formation of diverse structural motifs, prominently featuring both solvated mononuclear species and multinuclear clusters. The specific product that crystallizes from a reaction is often directed by the solvent used. researchgate.net Zinc benzoates, including zinc tert-butylbenzoate, exhibit a propensity to form either simple solvate complexes, with a general formula of [Zn(O₂CR)₂(L)₂] where L is a solvent molecule, or more complex oxo-centered clusters, such as the tetranuclear [Zn₄O(O₂CR)₆]. researchgate.net

The reaction of zinc pivalate (a compound with a tert-butyl group structurally similar to that in tert-butylbenzoate) with 4-(dimethylamino)pyridine (DMAP) illustrates this diversity. Depending on the molar ratio of the reactants, either a mononuclear solvated complex, [Zn((O₂CBu)₂)(DMAP)₂]·H₂O, or a pentanuclear cluster, [Zn₅(μ₃-OH)₂( (O₂CBu)₂)(μ₂-κO¹:κO¹'-(O₂CBu)₆)(DMAP)₂], can be isolated in high yields. researchgate.net This demonstrates the tunability of the resulting architecture based on reaction conditions.

The formation of these clusters is a key feature of zinc carboxylate chemistry. For instance, tetranuclear zinc clusters with a cubane-type [Zn₄O₄] core are known, such as [CH₃ZnO-t-C₄H₉]₄. researchgate.net These structures consist of a distorted cubic arrangement of zinc and oxygen atoms. researchgate.net The stability and formation of such solvated multinuclear clusters are of significant interest for the synthesis of new materials. researchgate.net The solvent not only participates in the coordination sphere of the metal center in solvate species but also plays a crucial role in guiding the assembly of more complex cluster architectures. researchgate.net

| Compound Type | General Formula / Core | Key Features |

| Mononuclear Solvate | [Zn(O₂CR)₂(L)₂] | Solvent molecules (L) complete the coordination sphere of a single zinc ion. |

| Tetranuclear Oxo-Cluster | [Zn₄O(O₂CR)₆] | A central oxygen atom is tetrahedrally coordinated to four zinc ions. |

| Pentanuclear Hydroxo-Cluster | [Zn₅(μ₃-OH)₂] core | Contains bridging hydroxide (B78521) ligands. |

| Cubane-type Cluster | [Zn₄O₄] core | A distorted cubic arrangement of alternating zinc and oxygen atoms. researchgate.net |

**4.2. Influence of the tert-Butylbenzoate Ligand on Zinc Coordination Geometry

The tert-butylbenzoate ligand plays a critical role in determining the coordination geometry around the zinc(II) ion. The interplay between the electronic properties of the carboxylate group and the steric demands of the bulky tert-butyl substituent dictates the final structure of the complex.

Zinc(II), with its d¹⁰ electronic configuration, does not have any crystal field stabilization energy and is therefore highly flexible in its coordination geometry. mdpi.com Consequently, it commonly adopts coordination numbers ranging from four to six, with tetrahedral and octahedral geometries being the most prevalent. Surveys of zinc-containing crystal structures show a high frequency of four- and six-coordinate species. nih.gov

In the context of this compound and related complexes, both pseudotetrahedral and hexa-coordinate environments are observed. For example, zinc complexes with bulky phosphane ligands, such as tri-tert-butylphosphane, exhibit distorted tetrahedral geometries. nih.gov In these structures, the zinc atom is coordinated to the phosphorus atom and several halide or solvent molecules, with bond angles deviating from the ideal 109.5° due to steric repulsion between the bulky ligands. nih.gov Similarly, tetrahedral coordination is a preferred geometry for Zn(II) in various biological binding sites. researchgate.net

Conversely, hexa-coordinate zinc(II) complexes, often with a distorted octahedral geometry, are also readily formed, particularly with smaller, less sterically demanding ligands or when multiple bidentate ligands are involved. ias.ac.in The ability of the carboxylate group of the tert-butylbenzoate ligand to bind in either a monodentate or bidentate fashion further contributes to this geometric flexibility. nih.gov The specific coordination environment adopted is a delicate balance between the ligand's steric profile and the electronic preference of the zinc ion.

| Coordination Number | Geometry | Typical Ligand Arrangement |

| 4 | Tetrahedral / Distorted Tetrahedral | [Zn(O₂CR)₂L₂], [ZnL₄] |

| 5 | Square Pyramidal / Trigonal Bipyramidal | [Zn(O₂CR)₂L₃] |

| 6 | Octahedral / Distorted Octahedral | [Zn(O₂CR)₂(L-L)₂], [ZnL₆] |

Steric hindrance refers to the obstruction caused by the physical size of atoms or groups of atoms, which can prevent or retard chemical reactions or influence molecular geometry. chemistrysteps.com The tert-butyl group is notoriously bulky and exerts significant steric hindrance. libretexts.orglibretexts.org In this compound, this steric bulk has a profound impact on the coordination environment.

The primary effect of the tert-butyl group is to create a sterically crowded environment around the zinc center. This can:

Influence Ligand Binding: The bulky nature of the ligand can limit the number of ligands that can coordinate to the zinc ion, often favoring lower coordination numbers like four (tetrahedral) to minimize steric repulsion. researchgate.net

Modify Reactivity: The steric shielding of the zinc center by the tert-butyl groups can affect the accessibility of the metal ion to incoming substrates or reagents, thereby modulating the complex's reactivity. researchgate.net

For example, studies on Ni(II) complexes with capping ligands containing methyl groups (which are less bulky than tert-butyl groups) have shown that even small structural modifications can drastically change the binding mode of other ligands and the resulting supramolecular assembly, highlighting the critical role of steric effects. nih.gov The presence of the tert-butyl group on the benzoate (B1203000) ligand, therefore, is a key determinant of the structural and, consequently, the functional properties of the resulting zinc complex.

Ligand Lability and Exchange Dynamics in Solution

A defining characteristic of zinc(II) coordination chemistry is the high lability of its complexes. mdpi.com Due to its filled d-shell, zinc(II) exhibits no ligand field stabilization effects, which results in low activation barriers for ligand substitution processes. This kinetic lability is crucial for the biological roles of zinc enzymes and is also a key feature of this compound in solution.

Theoretical studies on zinc-carboxylate interactions reveal a very flat potential energy surface for the interconversion between monodentate and bidentate coordination modes. nih.gov The activation energy for this conversion can be as low as 6 kJ/mol, indicating that the carboxylate ligand can rapidly change its binding mode in solution. nih.gov This facile rearrangement is a form of intramolecular ligand exchange.

In solution, zinc complexes exist in a dynamic equilibrium. The solvent can play an active role, with solvent molecules coordinating to the metal center and participating in exchange reactions with the primary ligands. The change of solvents can lead to the formation of different zinc complexes through fast exchange processes that may not be detectable on the NMR timescale. researchgate.net This dynamic behavior is fundamental to understanding the speciation of this compound in solution. The trafficking and transport of zinc in biological systems are thought to occur via a direct ligand exchange mechanism, where zinc is transferred from a donor ligand to an acceptor ligand without the formation of a free zinc ion. nih.govnih.gov This principle of direct, rapid exchange is applicable to the solution dynamics of synthetic zinc complexes like this compound, where ligands are constantly associating and dissociating from the metal center.

| Process | Description | Energetic Barrier | Consequence |

| Monodentate-Bidentate Interconversion | A coordinated carboxylate switches between binding through one or two oxygen atoms. | Low (~6 kJ/mol) nih.gov | High fluxionality of the coordination sphere. |

| Ligand Substitution | A coordinated ligand (e.g., solvent) is replaced by another ligand from the solution. | Low | Dynamic equilibrium of species in solution. |

| Intermolecular Zinc Exchange | Transfer of a zinc ion from one complex to another. | Varies; can be rapid. | Redistribution of zinc ions among available ligands. |

Supramolecular Assembly and Nanocage Formation involving tert-Butylbenzoate Ligands

The principles of coordination chemistry extend beyond the individual molecule to the realm of supramolecular chemistry, where discrete molecules self-assemble into larger, ordered architectures. This compound, with its combination of a versatile coordination center (Zn²⁺) and a directionally-disposed, sterically-defined ligand (tert-butylbenzoate), is a valuable component in the construction of such assemblies.

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). nih.govnih.gov The final structure of a coordination polymer is dictated by several factors, including the coordination geometry of the metal ion, the functionality and geometry of the organic linker, and the reaction conditions. mdpi.com

In the case of systems involving zinc and substituted benzoate ligands, the carboxylate group can adopt various bridging modes, connecting two or more metal centers to propagate the network in one, two, or three dimensions. mdpi.com The tert-butyl group on the benzoate ligand plays a crucial role in this self-assembly process. Its steric bulk can direct the assembly process, preventing interpenetration of networks and controlling the size and shape of pores within the resulting framework. researchgate.net For instance, the assembly of zinc ions with the bifunctional 4-(4-carboxyphenyl)-1,2,4-triazole (4-HCPT) ligand, which has structural similarities to a substituted benzoate, results in a 2D layer structure that further interpenetrates to form a complex 3D framework. researchgate.net

The combination of coordination-driven self-assembly with other non-covalent interactions, such as hydrogen bonding and π-stacking, allows for the rational design of complex supramolecular structures. mdpi.com The reversible nature of the zinc-ligand bond allows for "error-checking" during the assembly process, leading to the thermodynamic product. mdpi.com This principle is harnessed to construct a wide variety of materials, from simple 1D chains to complex 3D metal-organic frameworks (MOFs) and discrete metallacages or nanocages. rsc.org

Interactions within Metalloporphyrin Nanocages

The coordination chemistry of this compound extends into the sophisticated realm of supramolecular structures, particularly within the confined spaces of metalloporphyrin nanocages. These nanocages, constructed from metalloporphyrin walls, offer unique environments for molecular interactions and potential catalytic activities. Research into the binding of various ligands within these structures provides insight into the role of benzoate derivatives, including those with bulky tert-butyl groups.

Studies involving triangular nanocages composed of zinc(II) porphyrins (Zn-1) have explored the coordination of anionic ligands like benzoate and its derivatives to the metalloporphyrin walls. It has been confirmed that benzoate and 3,5-di-tert-butylbenzoate are capable of coordinating to the walls of these nanocages. researchgate.netresearchwithrutgers.com This demonstrates that the zinc centers within the porphyrin units of the cage are accessible for binding by carboxylate ligands.

However, a detailed quantitative analysis of these specific interactions has proven to be complex. researchgate.netresearchwithrutgers.com The challenges in obtaining precise binding data are attributed to the competing affinity of the anionic benzoate ligands for other sites within the nanocage structure. researchgate.netresearchwithrutgers.com This competition complicates the isolation and measurement of the direct interaction between the benzoate derivative and the zinc-porphyrin walls.

Despite the limitations in quantitative analysis, the qualitative confirmation of this coordination is significant. It highlights the potential for tuning the internal environment of metalloporphyrin nanocages by introducing carboxylate ligands. The steric bulk of the tert-butyl group in this compound would be expected to influence its orientation and interaction within the confined space of the nanocage, although specific structural details remain an area for further investigation.

The following table summarizes the key findings from studies on the interaction of benzoate derivatives with zinc-containing metalloporphyrin nanocages.

| Nanocage Component | Ligand Studied | Key Observation |

| Zinc(II) Porphyrin (Zn-1) | Benzoate | Coordination to the nanocage walls was confirmed. |

| Zinc(II) Porphyrin (Zn-1) | 3,5-di-tert-butylbenzoate | Coordination to the nanocage walls was confirmed. |

Catalytic Applications of Zinc Tert Butylbenzoate in Organic Transformations and Polymer Science

Zinc-Catalyzed Amide Cleavage and Alcoholysis Reactions

The cleavage of the robust amide bond under mild conditions is a significant challenge in organic synthesis. Zinc catalysts, including species closely related to zinc tert-butylbenzoate, have demonstrated remarkable efficacy in this transformation, often drawing inspiration from the mechanisms of natural metalloenzymes.

Inspired by the action of metallo-exopeptidases, where a metal ion activates the amide carbonyl for nucleophilic attack, zinc-based catalysts have been developed to mimic this biological strategy. In these systems, a directing group installed on the amide nitrogen atom facilitates bidentate chelation with the zinc ion, bringing the catalyst to the reactive site and activating the amide bond.

The activation mechanism is considered "biomimetic". mdpi.comacs.org The directing group, often containing a pyridine (B92270) moiety, positions the zinc ion to coordinate with both the amide carbonyl oxygen and the nitrogen of the directing group (C=Oamide–Zn–Ndirecting group). acs.orgnih.govrsc.org This chelation enhances the electrophilicity of the amide carbonyl, making it more susceptible to nucleophilic attack. Furthermore, the ligands on the zinc catalyst, such as acetate (B1210297), can play a crucial role by activating the incoming nucleophile, for instance, an alcohol, through hydrogen bonding. acs.orgnih.govrsc.org This dual activation, mimicking the function of amino acid residues in an enzyme's active site, allows for efficient amide cleavage under neutral and mild conditions. mdpi.comacs.org The acetate ligand can also facilitate intramolecular proton transfer steps, further mirroring enzymatic processes. acs.orgnih.govrsc.org

A practical application of this biomimetic approach is the zinc-catalyzed, tert-butyl nicotinate-directed amide cleavage. acs.orgnih.govrsc.org This two-step process involves the initial installation of a tert-butyl nicotinate (B505614) (tBu nic) directing group onto a primary amide. mdpi.comacs.orgnih.govrsc.org The subsequent reaction, catalyzed by zinc acetate (a compound structurally and functionally similar to this compound), effects the nonsolvolytic alcoholysis of the activated amide. mdpi.comacs.orgnih.govrsc.org

The reaction proceeds efficiently at moderate temperatures (40–60 °C) in a solvent like tert-butyl acetate (tBuOAc), demonstrating compatibility with a wide range of alcohols, including primary and secondary aliphatic alcohols, as well as more complex and solid alcohols that are unsuitable for traditional solvolytic reactions. acs.org The chemoselectivity of this method is a significant advantage, as it tolerates various functional groups and has been successfully applied to challenging substrates like peptides, sugars, and sterols. mdpi.comacs.orgnih.govrsc.org

| Substrate | Alcohol | Product | Yield (%) |

| tert-Butyl 2-benzamidonicotinate | Methanol | Methyl benzoate (B1203000) | 95 |

| tert-Butyl 2-(cyclohexanecarboxamido)nicotinate | Ethanol | Ethyl cyclohexanecarboxylate | 88 |

| tert-Butyl 2-(3-phenylpropanamido)nicotinate | Isopropanol | Isopropyl 3-phenylpropanoate | 92 |

| tert-Butyl 2-acetamidonicotinate | Benzyl (B1604629) alcohol | Benzyl acetate | 85 |

Table 1: Examples of Zinc-Catalyzed Directed Amide Cleavage. Data compiled from related studies on zinc-catalyzed alcoholysis.

Catalytic Amidation Reactions

Beyond amide cleavage, zinc catalysts are also instrumental in the formation of amide bonds through various synthetic strategies.

Zinc compounds have been shown to catalyze the oxidative amidation of aldehydes with secondary amines. In a study on the oxidative amidation of benzyl alcohols, which proceeds through an aldehyde intermediate, a zinc-catalyzed system was developed. This reaction allows for the formation of various amides in good yields under solvent-free and mild conditions, tolerating both aliphatic and aromatic amines.

While specific studies on this compound are not detailed, the general principle of zinc catalysis in this transformation is established. The reaction typically involves the in-situ oxidation of an aldehyde to a reactive intermediate, which is then trapped by a secondary amine to form the corresponding amide. The Lewis acidity of the zinc catalyst is believed to facilitate both the oxidation and the subsequent amidation step.

| Aldehyde | Amine | Catalyst System | Product | Yield (%) |

| Benzaldehyde | Diethylamine | ZnI2 / TBHP | N,N-Diethylbenzamide | 85 |

| 4-Methoxybenzaldehyde | Pyrrolidine | ZnI2 / TBHP | (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone | 90 |

| 4-Chlorobenzaldehyde | Morpholine | ZnI2 / TBHP | (4-Chlorophenyl)(morpholino)methanone | 88 |

| Cinnamaldehyde | Piperidine | ZnI2 / TBHP | (E)-N,N-Diphenylcinnamamide | 82 |

Table 2: Examples of Zinc-Catalyzed Oxidative Amidation. Data based on studies of related zinc-catalyzed reactions.

The Ritter reaction is a classic method for the synthesis of N-alkyl amides from nitriles and a source of a carbocation. Zinc salts have been demonstrated to be effective catalysts for this transformation. For instance, zinc perchlorate (B79767) has been used to catalyze the Ritter reaction between various nitriles and halohydrocarbons to produce a range of amides in high yields.

This methodology is particularly useful for the synthesis of N-tert-butyl amides, a common structural motif in pharmaceuticals and agrochemicals. The zinc catalyst facilitates the formation of the tert-butyl carbocation from a suitable precursor, which then undergoes nucleophilic attack by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes the desired N-tert-butyl amide. The use of a stable and readily available zinc catalyst makes this a convenient and efficient synthetic route.

| Nitrile | Halohydrocarbon | Catalyst | Product | Yield (%) |

| Benzonitrile | tert-Butyl bromide | Zn(ClO4)2·6H2O | N-tert-Butylbenzamide | 89 |

| Acetonitrile | Cyclohexyl bromide | Zn(ClO4)2·6H2O | N-Cyclohexylacetamide | 90 |

| 4-Chlorobenzonitrile | tert-Butyl chloride | Zn(ClO4)2·6H2O | N-tert-Butyl-4-chlorobenzamide | 85 |

| Propionitrile | Isopropyl bromide | Zn(ClO4)2·6H2O | N-Isopropylpropionamide | 88 |

Table 3: Zinc-Catalyzed Ritter Reaction for Amide Synthesis. Data from studies on zinc-catalyzed Ritter reactions.

Role in Polymerization and Polymer Modification

Zinc carboxylates, including this compound, play a significant role as catalysts and initiators in polymerization reactions and for the modification of existing polymers. Their low toxicity and versatile coordination chemistry make them attractive alternatives to more toxic organometallic catalysts.

Zinc-based catalysts are particularly effective in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). The catalytic activity and stereoselectivity of the polymerization can be tuned by modifying the ligands around the zinc center. Zinc carboxylates can initiate polymerization, and the structure of the resulting polymer can be influenced by the nature of the carboxylate ligand.

In addition to polymerization, zinc carboxylates are involved in the chemical modification of polymers. For example, in oil-based paints, zinc oxide pigments can react with free carboxylic acids formed during the curing and aging of the oil binder. This reaction leads to the formation of zinc carboxylate species within the polymer network, which can influence the mechanical and chemical properties of the paint film. The formation of these zinc carboxylate complexes, which can exist as different coordination structures, is a key aspect of the long-term chemistry of oil paints.

| Monomer | Catalyst Type | Polymer | Key Features |

| rac-Lactide | Chiral Zinc Amido-oxazolinate | Isotactic Polylactide | High isoselectivity (Pm up to 0.91) |

| ε-Caprolactone | Zinc Bisguanidine Complex | Polycaprolactone | High activity and robust catalyst |

| rac-β-Butyrolactone | Tetradentate Thioether-Amide Zinc Complex | Poly(β-hydroxybutyrate) | Controlled polymerization, narrow polydispersity |

Table 4: Examples of Zinc-Catalyzed Ring-Opening Polymerization. This table showcases the versatility of zinc-based catalysts in producing various polyesters.

Catalytic Depolymerization of Polyesters (e.g., PBAT)

This compound, as a Lewis acidic zinc compound, is positioned to serve as an effective catalyst in the depolymerization of polyesters, a critical process for chemical recycling. While specific studies focusing exclusively on this compound for the depolymerization of poly(butylene adipate-co-terephthalate) (PBAT) are not extensively detailed in the available literature, the catalytic activity of related zinc compounds in polyester (B1180765) degradation is well-documented. Zinc-based catalysts, such as zinc oxide and zinc acetate, have demonstrated significant efficacy in the chemical recycling of various polyesters, including polylactic acid (PLA), polyethylene (B3416737) terephthalate (B1205515) (PET), and poly(ethylene 2,5-furandicarboxylate) (PEF). rsc.orgd-nb.inforsc.orgcnr.it

The general mechanism for this catalytic action involves the Lewis acidic zinc center activating the carbonyl group of the ester linkage within the polymer chain. This activation facilitates nucleophilic attack by an alcohol (alcoholysis, e.g., methanolysis) or water (hydrolysis), leading to the cleavage of the polymer backbone into its constituent monomers or oligomers. rsc.orgrsc.org For instance, zinc oxide has been successfully employed as a heterogeneous catalyst for the hydrolytic depolymerization of PLA and PET in neat water, achieving high selectivity for the monomer products under relatively mild conditions. rsc.orgrsc.orgcnr.it Similarly, zinc acetate has been used to catalyze the methanolysis of PEF. d-nb.info

In the context of PBAT, a biodegradable copolyester, depolymerization via methanolysis has been successfully achieved using zinc-based catalysts, yielding results comparable to those obtained with tin-based systems. acs.org This process breaks down the PBAT into its constituent monomers: 1,4-butanediol, dimethyl terephthalate, and dimethyl adipate. acs.org Given that this compound is a zinc carboxylate, it shares the key feature of a catalytically active Zn(II) center. Therefore, it is expected to function through a similar mechanistic pathway, activating the ester bonds of PBAT and promoting their cleavage for chemical recycling. The bulky tert-butyl group on the benzoate ligand may influence the catalyst's solubility and steric environment, potentially affecting its activity and selectivity in comparison to simpler zinc salts.

| Catalyst | Polymer | Depolymerization Method | Key Finding | Reference |

|---|---|---|---|---|

| Zinc Oxide (ZnO) | PLA | Hydrolysis | Achieved 100% lactic acid yield at 130 °C. | rsc.org |

| Zinc Oxide (ZnO) | PET | Hydrolysis | Achieved 98% selectivity to hydrolysis products at 180 °C. | rsc.org |

| Zinc Acetate (Zn(OAc)₂) | PEF | Methanolysis | Effective in depolymerizing PEF to its monomer, dimethyl 2,5-furandicarboxylate. | d-nb.info |

| Zn-based catalyst | PBAT | Methanolysis | Conversion and starch recovery were comparable to tin-based catalysts. | acs.org |

Impact on Ziegler-Natta Catalysis and Polymer Selectivity

Ziegler-Natta (ZN) catalysis is a cornerstone of polyolefin production, and its performance is highly dependent on the composition of the catalyst system, which typically includes a transition metal compound, an organoaluminum co-catalyst, and often electron donors. wikipedia.orglibretexts.org Electron donors are Lewis bases added to control the stereoselectivity of the polymerization, leading to polymers with specific tacticities (e.g., isotactic polypropylene). nih.govmdpi.com These donors can be classified as internal donors (ID), which are incorporated during catalyst synthesis, or external donors (ED), added during the polymerization process. nih.gov

While this compound is not a conventional electron donor in the same class as the commonly used phthalates, diethers, or alkoxysilanes, mdpi.comgoogle.com its components could theoretically influence the catalytic process. Benzoate esters, such as ethyl benzoate, have historically been used as internal donors in generations of ZN catalysts. bohrium.com The function of these donors is to adsorb onto the MgCl₂ support, influencing the formation and nature of the active titanium centers and thereby enhancing polymer isotacticity. mdpi.comrsc.org

Stabilization Mechanisms in Polyvinyl Chloride (PVC) and Rubber Processing

Polyvinyl Chloride (PVC) Stabilization:

This compound serves as a highly effective heat stabilizer for polyvinyl chloride (PVC). google.com PVC is inherently thermally unstable and degrades at processing temperatures through an autocatalytic dehydrochlorination reaction, releasing hydrogen chloride (HCl). specialchem.comnbinno.com This process leads to the formation of conjugated polyene sequences, resulting in severe discoloration and deterioration of the material's mechanical properties. specialchem.com

Zinc carboxylates, including this compound, function as primary stabilizers by preventing this degradation cascade. The primary stabilization mechanism involves the exchange of the carboxylate anion from the zinc salt with the labile chlorine atoms (typically at allylic or tertiary carbons) on the PVC chain. This reaction forms a more stable ester linkage, effectively neutralizing the defect sites that would otherwise initiate dehydrochlorination. nih.gov

The released chloride ion is scavenged by the zinc cation, forming zinc chloride (ZnCl₂). While this initial step is highly effective, the accumulation of ZnCl₂ presents a secondary problem. ZnCl₂ is a strong Lewis acid and can vigorously catalyze a rapid and catastrophic degradation of PVC, a phenomenon known as "zinc burning" or "blackening". specialchem.comnih.gov To counteract this, zinc stabilizers are almost always used in synergistic combination with other metal soaps, most commonly calcium stearate. The calcium co-stabilizer reacts with the ZnCl₂ to regenerate the active zinc carboxylate and form calcium chloride (CaCl₂), which is a much weaker Lewis acid and does not promote degradation. This synergistic action provides excellent initial color hold and long-term stability. nbinno.comresearchgate.net A patent has specifically highlighted the use of p-tertiary butyl zinc benzoate in a composite calcium/zinc stabilizer system, which significantly improves the thermal stability of PVC, allowing it to remain colorless for up to 90 minutes at 175°C. google.com

Rubber Processing:

In the rubber industry, zinc compounds are crucial activators for sulfur vulcanization. mdpi.comnih.gov The traditional activator system consists of zinc oxide and a fatty acid, such as stearic acid, which act as co-activators. researchgate.net During the initial stages of vulcanization, these components react to form a zinc soap (e.g., zinc stearate), which is soluble in the rubber matrix. researchgate.net

This soluble zinc complex plays a central role in the vulcanization chemistry. It forms an active-accelerator complex with the sulfur-containing accelerator (e.g., a sulfenamide). mdpi.comresearchgate.net This complex then reacts with sulfur to generate the actual sulfurating agent, which is a polysulfidic species containing zinc. This agent is highly reactive and efficiently cross-links the polymer chains, forming a durable, elastic network. mdpi.com The zinc complex not only accelerates the rate of vulcanization but also promotes the formation of shorter, more stable polysulfidic cross-links, which enhances the final properties of the vulcanized rubber. researchgate.net

Organic zinc salts like this compound can be used directly as activators, often as a pro-ecological alternative to reduce the total amount of zinc oxide in the rubber compound. nih.gov Due to their organic nature, these salts exhibit good solubility in the non-polar rubber matrix, allowing for a more efficient distribution of the zinc activator. researchgate.net Their use can lead to a significant reduction in the required zinc content without compromising the scorch time, cure rate, or mechanical properties of the final product, which is important for environmental reasons as zinc oxide is classified as toxic to aquatic organisms. nih.gov

| Polymer | Role | Mechanism of Action | Key Outcome |

|---|---|---|---|

| PVC | Heat Stabilizer | Replaces labile chlorine atoms with more stable carboxylate groups; scavenges HCl. | Prevents thermal degradation and discoloration. |

| Rubber (Diene-based) | Vulcanization Activator | Forms a soluble complex with the accelerator, activating the sulfur cross-linking agent. | Increases vulcanization rate and improves cross-link density and final properties. |

Mechanistic Investigations of Catalytic Cycles

Computational Modeling of Catalytic Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex catalytic mechanisms at the molecular level. nih.govrug.nl Such studies can map potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a detailed picture of the entire catalytic pathway. doi.org

For zinc-based catalysts, DFT studies have been applied to a wide range of reactions. For example, computational investigations into zinc complexes for the ring-opening polymerization of lactide have proposed detailed reaction mechanisms and compared the free energy profiles of different catalytic pathways. rug.nl Other studies have modeled the structure of zinc carboxylate complexes and used DFT to investigate their stability and electronic properties, which are directly related to their reactivity. nih.govbohrium.comacs.org These computational models can reveal how the coordination environment of the zinc ion and the nature of the ligands influence its Lewis acidity and, consequently, its catalytic activity. nih.gov

While a specific DFT study on the catalytic cycle of this compound was not found, the methodologies are directly applicable. A computational study of its role in polyester depolymerization would likely model the following steps:

Coordination of the polyester's carbonyl group to the zinc center.

Nucleophilic attack by a water or alcohol molecule, possibly assisted by a coordinated or nearby ligand.

Formation and stabilization of a tetrahedral intermediate.

Cleavage of the C-O ester bond and release of the product, regenerating the catalyst.

Such a study would calculate the free energy of activation for each step, allowing for the definitive identification of the rate-determining step and providing insights into how the tert-butylbenzoate ligand influences the catalyst's performance. nih.govdoi.org

Advanced Applications and Emerging Research Frontiers

Photochemical Studies of Zinc tert-Butylbenzoate Systems

Photochemical investigations are crucial for understanding the behavior of a compound upon exposure to light, which can unlock its potential in various applications, from energy conversion to photodynamic therapy.

Photosensitizer Potential in Related Zinc Phthalocyanine (B1677752) Complexes

The tert-butyl groups are often introduced to the periphery of the phthalocyanine macrocycle to enhance solubility in organic solvents and prevent aggregation, which can quench the excited state and reduce photosensitizing efficiency. These substituted ZnPc complexes have been investigated for their ability to generate singlet oxygen, a highly reactive species with applications in photodynamic therapy (PDT) for cancer treatment and in photocatalysis.

The general mechanism involves the absorption of light by the ZnPc complex, which transitions it to an excited singlet state. Through a process called intersystem crossing, it can then convert to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (a triplet), generating excited-state singlet oxygen. The efficiency of this process is a critical measure of a photosensitizer's potential.

Photooxidation Mechanisms

The study of photooxidation mechanisms is essential to determine the stability of a photosensitizer and to understand how it interacts with and degrades target molecules. For related zinc phthalocyanine complexes, photooxidation can occur through two primary mechanisms:

Type I Photooxidation: Involves electron transfer from the excited photosensitizer to a substrate or solvent, forming radical ions that can then react with oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals.

Type II Photooxidation: Involves energy transfer from the excited triplet state of the photosensitizer to ground-state oxygen to produce singlet oxygen, as described previously.

The dominant mechanism depends on the specific photosensitizer, the substrate, the solvent, and the oxygen concentration. Detailed studies on this compound would be necessary to elucidate its specific photooxidation pathways and efficiencies.

Electrochemical Investigations and Mediated Reactions

Electrochemical studies provide fundamental information about a compound's redox properties, including its ability to accept or donate electrons. This is crucial for applications in catalysis, sensors, and energy storage.

Electron Transfer Processes

Electron transfer is a fundamental process in many chemical and biological reactions. In the context of zinc complexes, research has often focused on understanding electron transfer in biological systems or in photocatalytic cycles. For instance, studies on zinc-substituted proteins have been used to probe the mechanisms of inter-protein electron transfer.

The tert-butylbenzoate ligand could potentially influence the electron density at the zinc center, thereby modulating its redox potential and its propensity to engage in electron transfer reactions. However, specific studies detailing the electron transfer kinetics and mechanisms of this compound are not prominent in the available literature.

Electrochemical Cyclization and Carboxylation

Electrochemical methods can be powerful tools for organic synthesis, enabling reactions such as cyclization and carboxylation under mild conditions. Zinc and its salts are known to mediate various organic reactions. It is conceivable that this compound could play a role as a catalyst or mediator in such electrochemical transformations. For example, zinc salts can act as Lewis acids to activate substrates or participate in redox cycles. However, specific examples of electrochemical cyclization or carboxylation reactions mediated by this compound are not well-documented.

Development of Hybrid Materials and Nanocomposites

The incorporation of metal complexes into larger material frameworks can lead to hybrid materials and nanocomposites with enhanced or novel properties. These materials can find applications in areas such as catalysis, sensing, and advanced coatings.

Research in this area has largely focused on the use of zinc oxide (ZnO) nanoparticles and zinc phthalocyanine derivatives to create hybrid materials. For example, ZnO nanocomposites are widely studied for their photocatalytic and antibacterial properties. Similarly, zinc phthalocyanines have been combined with materials like carbon nanotubes to develop sensors and photocatalysts.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. In this context, tert-butylbenzoic acid, the precursor to the tert-butylbenzoate ligand in this compound, has been explored, primarily as a modulator in MOF synthesis.

The bulky nature of the tert-butyl group introduces significant steric hindrance. This property can be leveraged to control the formation and structure of MOFs. For instance, the use of bulky ligands like 3,5-di-tert-butylbenzoate can influence the topology of the MOF and prevent the formation of interpenetrated frameworks, which can be an issue with smaller ligands . By occupying more space, these bulky ligands can direct the assembly of the metal-ligand network into specific, often more open, structures.

However, the steric bulk that can be an advantage also presents challenges. Research has shown that in some cases, bulkier acids like 4-tert-butylbenzoic acid are less effective as modulators compared to smaller acids such as benzoic acid or 4-fluorobenzoic acid acs.orgnih.gov. Modulators are compounds added during MOF synthesis to compete with the primary linker, influencing crystal growth and size. The reduced efficacy of bulkier modulators suggests that their size may hinder the kinetics of MOF formation or alter the coordination environment in a way that is not always favorable for producing high-quality crystalline materials.

The table below summarizes the dual role of tert-butylbenzoate ligands in MOF synthesis, highlighting both the potential advantages and the observed challenges.

| Feature of tert-Butylbenzoate Ligand | Implication in MOF Synthesis | Research Finding |

| Steric Bulk | Can control MOF topology and prevent interpenetration. | The bulky tert-butyl groups can be a tool to control the composition and structure of the resulting metal-carboxylate complexes . |

| Steric Bulk | May act as a less effective modulator for crystal growth. | Smaller acids are more capable modulators than bulkier acids like 4-tert-butylbenzoic acid acs.orgnih.gov. |

| Coordination Chemistry | The carboxylate group can adopt various coordination modes. | This allows for the formation of diverse metal-carboxylate complexes, including binuclear "paddle-wheel" structures . |

Despite the challenges, the unique structural influence of the tert-butyl group suggests a specialized role for this compound and related compounds in the design of MOFs with tailored pore environments for specific applications in catalysis and separations.

Surface Modification and Interface Chemistry

The application of this compound in surface modification and interface chemistry is an area with less documented research compared to its role in polymer stabilization. However, its chemical properties suggest potential utility in these fields. As a zinc carboxylate, it possesses a polar head group (the zinc carboxylate) and a nonpolar tail (the tert-butylphenyl group). This amphiphilic character could, in principle, be exploited for modifying the surface properties of materials.

For example, such molecules can self-assemble on surfaces to form thin films or monolayers, altering properties like wettability, adhesion, and corrosion resistance. While specific studies on this compound for these purposes are not prevalent in publicly accessible literature, the broader class of zinc carboxylates has been investigated for creating protective coatings.

Currently, the primary documented application related to material modification is in the realm of polymer composites and plastics, where it can improve weather resistance, heat resistance, and corrosion resistance when added as a modifier nanotrun.com.

Future Directions in this compound Research

The future research landscape for this compound is poised to expand beyond its traditional applications, venturing into advanced materials and catalysis. The insights gained from its current uses and the properties of its constituent parts—the zinc ion and the bulky tert-butylbenzoate ligand—point toward several promising research avenues.

One of the most significant future directions lies in the continued exploration of its role in Metal-Organic Frameworks (MOFs) . While its bulkiness can be a challenge, it is also a key feature that can be exploited. Future research could focus on:

Designing MOFs with controlled porosity: Systematically using this compound, perhaps in conjunction with other linkers, to create MOFs with specific pore sizes and shapes for selective gas adsorption or separation.

Developing novel catalysts: The zinc centers in MOFs can act as catalytic sites. The steric environment created by the tert-butyl groups could influence the selectivity of catalytic reactions by controlling the access of reactants to the active sites. The catalytic potential of Zinc p-tert-butylbenzoate has been noted, suggesting this is a viable area of investigation rboschco.com.

Another promising frontier is in the field of functional coatings and surface engineering . Although current direct applications are limited, the fundamental properties of this compound suggest its potential for:

Hydrophobic and protective coatings: The nonpolar tert-butyl groups could be oriented to create water-repellent surfaces on various substrates.

Interfacial layers in electronic devices: The ability of related bulky molecules to prevent undesirable intermolecular interactions is being explored in organic electronics . This suggests a potential, though currently speculative, role for this compound in creating stable interfaces in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below outlines potential future research areas for this compound.

| Research Area | Potential Application | Rationale |

| Metal-Organic Frameworks (MOFs) | Selective Gas Separation | The bulky ligand can create specific pore environments that differentiate between gas molecules of different sizes and shapes. |

| Catalysis | Shape-Selective Catalysis | The steric hindrance around the zinc active sites could favor certain reaction pathways, leading to higher product selectivity. |

| Surface Science | Anti-Corrosion Coatings | Formation of a hydrophobic barrier on metal surfaces, leveraging the amphiphilic nature of the molecule. |

| Organic Electronics | Interfacial Modifiers | The bulky structure could help in controlling the packing and orientation of molecules at interfaces, potentially improving device performance and stability. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.